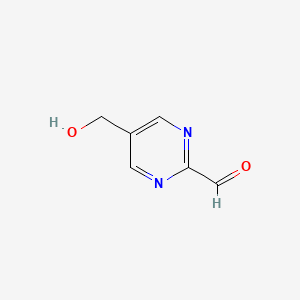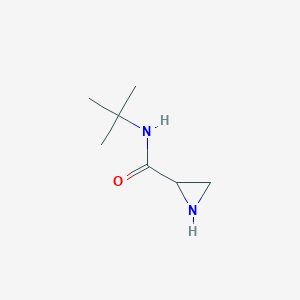
1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cyclopropane ring attached to the aziridine ring, along with a carbonitrile group. Aziridines are known for their high ring strain, which makes them highly reactive and useful intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarbonyl chloride with aziridine-2-carbonitrile in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo nucleophilic ring-opening reactions with a variety of nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The carbonitrile group can participate in substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic ring-opening.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Lewis acids, bases
Major Products Formed: The major products formed from these reactions include various substituted aziridines, open-chain amines, and other nitrogen-containing heterocycles.
Applications De Recherche Scientifique
1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: Aziridine derivatives have been explored for their potential anticancer and antimicrobial properties.
Industry: The compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can open up upon nucleophilic attack, leading to the formation of various products. The carbonitrile group can also participate in reactions, adding to the compound’s versatility.
Comparaison Avec Des Composés Similaires
- Aziridine-2-carboxylic acid derivatives
- Aziridine-2-carboxamide
- Cyclopropanecarbonyl aziridine
Uniqueness: 1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile is unique due to the presence of both a cyclopropane ring and a carbonitrile group, which impart distinct reactivity and properties compared to other aziridine derivatives. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Propriétés
Formule moléculaire |
C7H8N2O |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
1-(cyclopropanecarbonyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C7H8N2O/c8-3-6-4-9(6)7(10)5-1-2-5/h5-6H,1-2,4H2 |
Clé InChI |
PMFRHTXYHJOLAB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)N2CC2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922349.png)
![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B11922356.png)
![7-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922363.png)

![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)


![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)



